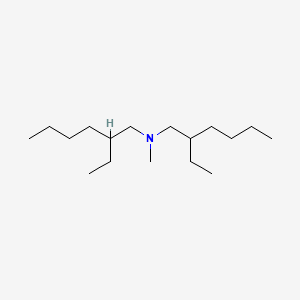

1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl-

Descripción general

Descripción

1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl-, also known as Dihexylamine, 2,2’-diethyl-; Bis (2-ethylhexyl)amine; Di (2-ethylhexyl)amine; 2,2’-Diethyldihexylamine; 1-Hexylamine, 2-ethyl-N- (2-ethylhexyl)-, is a chemical compound with the formula C16H35N . It has a molecular weight of 241.4558 .

Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C16H35N/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-17H,5-14H2,1-4H3 . This indicates that the compound consists of 16 carbon atoms, 35 hydrogen atoms, and 1 nitrogen atom .Aplicaciones Científicas De Investigación

Industrial Usage

1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl-, as a compound, is widely utilized in industrial processes. Its counterparts, such as 2-Nitropropane, methyl ethyl ketone, and n-hexane, are components in solvent mixtures found in commercial products like glues, paints, and lacquers. Their high volatility makes them primarily exposed via inhalation of vapors in industrial environments (Kessler, Denk, & Filser, 1989).

Fragrance Ingredient

2-Ethyl-1-hexanol, a related chemical, is used as a fragrance ingredient. It belongs to a group of branched chain saturated alcohols and is significant in the production of various fragrances. Its safety data indicates its widespread application in this industry, notably in products requiring a specific scent (Mcginty, Scognamiglio, Letizia, & Api, 2010).

Catalytic Esterification

The compound's analogs are studied for their role in catalytic esterification processes. For example, the esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol in supercritical carbon dioxide is significant for continuous synthesis with high selectivity and conversion rates. Such studies contribute to the development of more efficient industrial chemical processes (Ghaziaskar, Daneshfar, & Calvo, 2006).

Chemical Synthesis

It plays a role in chemical synthesis, like the cascade engineered synthesis of 2-ethyl-1-hexanol from n-butanal, highlighting its utility in cost-effective catalytic processes. Such syntheses leverage advanced catalysts and solventless conditions, emphasizing the compound's versatility in various chemical reactions (Patankar & Yadav, 2017).

Hydrogenation Processes

In hydrogenation sequences, such as the transformation of 2-ethyl-2-hexenal to 2-ethylhexanol, this compound and its derivatives play a crucial role. This is particularly important in the manufacture of plasticizers and involves studying the reaction kinetics and process optimization (Zhao, Wang, An, Zhao, & Wang, 2018).

Extractive Distillation

Its role extends to the field of separation technologies, such as in the process of separating ethyl acetate and n-hexane mixtures, where it is used as an entrainer. This demonstrates its relevance in improving thermal efficiency and reducing operating costs in industrial separation processes (Feng, Shen, Rangaiah, & Dong, 2020).

Propiedades

IUPAC Name |

2-ethyl-N-(2-ethylhexyl)-N-methylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37N/c1-6-10-12-16(8-3)14-18(5)15-17(9-4)13-11-7-2/h16-17H,6-15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCAZZICACQNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN(C)CC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343963 | |

| Record name | 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39168-98-4 | |

| Record name | 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

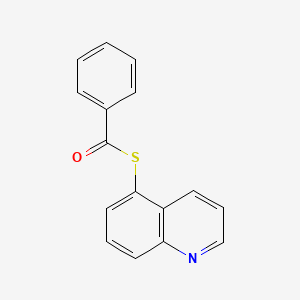

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(Dimethylamino)methyl]cyclohexyl] benzoate](/img/structure/B1212797.png)

![2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1212801.png)

![2-[2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]ethoxy]ethanol](/img/structure/B1212802.png)

![N-[4-(methanesulfonamido)phenyl]acetamide](/img/structure/B1212809.png)

![(2,4-Dimethyl-pyridin-3-yl)-(4-methyl-4-{3-methyl-4-[1-(4-trifluoromethyl-phenyl)-ethyl]-piperazin-1-yl}-piperidin-1-yl)-methanone](/img/structure/B1212810.png)

![(3E)-3-ethylimino-N,5-bis[4-(trifluoromethyl)phenyl]phenazin-2-amine](/img/structure/B1212811.png)